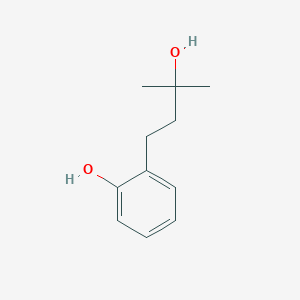

2-(3-Hydroxy-3-methylbutyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-3-methylbutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULLBXYBMZDZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381208 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-73-1 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of 2-(3-Hydroxy-3-methylbutyl)phenol from Natural Sources

Abstract: 2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound of growing interest due to its potential biological activities. As a secondary metabolite, its presence in complex natural matrices presents significant challenges for extraction, purification, and characterization. This technical guide provides a comprehensive, field-proven framework for researchers, natural product chemists, and drug development professionals. We will detail a logical workflow from sample preparation to final structural elucidation, emphasizing the rationale behind methodological choices to ensure reproducibility and purity. This document synthesizes established protocols for phenolic compound isolation and applies them to the specific physicochemical properties of the target molecule, providing a robust and self-validating system for its successful isolation.

Introduction and Strategic Overview

This compound is a substituted phenol that has been identified in various natural sources. Phenolic compounds as a class are widely recognized for a range of pharmacological effects, including antimicrobial and antioxidant properties.[1][2][3] The successful isolation of a specific bioactive compound like this compound is the foundational step for further pharmacological evaluation, mechanism-of-action studies, and potential therapeutic development.

The core challenge lies in separating this moderately polar molecule from a complex mixture of other metabolites, such as lipids, pigments, tannins, and other phenolics, which often have similar properties.[4][5] This guide, therefore, outlines a systematic approach that maximizes yield and purity by leveraging a multi-stage purification strategy.

Physicochemical Properties

A thorough understanding of the target molecule's properties is critical for designing an effective isolation protocol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[6] |

| Molecular Weight | 180.24 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Structure | Phenolic ring with a substituted butyl chain containing a tertiary alcohol. | PubChem[6] |

The presence of both a phenolic hydroxyl group and a tertiary alcohol group imparts moderate polarity, making the molecule soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, but less soluble in nonpolar solvents like hexane.

Biosynthetic Context

Phenolic compounds in plants and fungi are predominantly synthesized via the shikimate and/or the acetate-malonate pathways.[7] The shikimate pathway generates aromatic amino acids like phenylalanine, which serves as a precursor to a vast array of phenolic compounds through the action of key enzymes such as Phenylalanine Ammonia-Lyase (PAL).[8] Understanding this origin helps predict the types of co-occurring metabolites, informing the purification strategy.

Caption: A typical multi-stage workflow for the isolation of the target compound.

Liquid-Liquid Extraction (LLE)

LLE is an effective initial clean-up step to partition the compounds in the crude extract based on their polarity.

-

Rationale: By dissolving the crude extract in water and extracting with a water-immiscible organic solvent like ethyl acetate, we can separate our moderately polar target from highly polar water-soluble impurities (sugars, salts) and any remaining nonpolar compounds.

Protocol 2: Liquid-Liquid Partitioning

-

Dissolution: Dissolve the crude methanolic extract in 200 mL of distilled water.

-

Extraction: Transfer the aqueous solution to a 1 L separatory funnel. Add 200 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.

-

Separation: Allow the layers to separate. Collect the upper ethyl acetate layer.

-

Repeat: Repeat the extraction of the aqueous layer two more times with 200 mL portions of fresh ethyl acetate.

-

Combine & Dry: Combine all ethyl acetate extracts. Dry the combined extract by passing it over anhydrous sodium sulfate.

-

Concentrate: Evaporate the dried ethyl acetate extract to dryness under reduced pressure to yield the partitioned extract.

Column Chromatography (CC)

Silica gel column chromatography is the workhorse of natural product isolation, separating compounds based on their differential adsorption to the polar stationary phase.

-

Rationale: The target compound, with its two hydroxyl groups, will interact with the silica gel. By using a gradient of increasing solvent polarity (e.g., hexane to ethyl acetate), nonpolar impurities will elute first, followed by compounds of increasing polarity. Our target is expected to elute with a mid-polarity solvent mixture.

Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Sample Loading: Adsorb the partitioned extract (from Protocol 2) onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 70:30 v/v hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) continuously.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) as described in section 3.3.

-

Pooling: Combine the fractions that show a prominent spot corresponding to the expected polarity of the target compound. Evaporate the solvent from the pooled fractions.

High-Performance Liquid Chromatography (HPLC)

For final purification to achieve research-grade purity (>95%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

-

Rationale: In RP-HPLC (e.g., using a C18 column), the separation mechanism is reversed. The stationary phase is nonpolar, and a polar mobile phase is used. More polar compounds elute first. This orthogonal separation technique is excellent for removing closely related impurities that may have co-eluted from the normal-phase silica column.

Protocol 4: Preparative RP-HPLC

-

System: A preparative HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of HPLC-grade water (A) and methanol (B), both containing 0.1% formic acid to improve peak shape.

-

Gradient: A typical gradient might be: 0-5 min (30% B), 5-35 min (30% to 90% B), 35-40 min (90% B), 40-45 min (90% to 30% B).

-

Sample Preparation: Dissolve the enriched fraction from the silica column in a small volume of methanol and filter through a 0.45 µm syringe filter.

-

Injection & Collection: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm for phenols). Collect the peak corresponding to the target compound.

-

Final Step: Evaporate the solvent from the collected fraction to obtain the pure isolated compound.

Structural Elucidation and Characterization

Once isolated, the compound's identity must be unequivocally confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₁₁H₁₆O₂). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 181.1223.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. [9][10]* O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups (both phenolic and alcoholic). [11]* C-O Stretch: An absorption in the 1000-1200 cm⁻¹ range indicates the C-O bonds.

-

Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹ confirm the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. [11] Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.)

| Position | Predicted ¹H NMR (δ, multiplicity, J) | Predicted ¹³C NMR (δ) |

| Aromatic Protons (4H) | 6.7 - 7.2 (m) | 115 - 130 |

| Phenolic -OH | ~5.0 - 8.0 (br s) | - |

| Ar-CH₂- | ~2.7 (t) | ~28-32 |

| -CH₂-C(OH) | ~1.8 (t) | ~45-50 |

| C(OH)-CH₃ (6H) | ~1.2 (s) | ~29-33 |

| Alcoholic -OH | Variable (br s) | - |

| C-OH (Aromatic) | - | 154-158 |

| C-OH (Tertiary) | - | 70-75 |

-

¹H NMR: Will show characteristic signals for the aromatic protons, two methylene groups (appearing as triplets if coupled), and a prominent singlet for the two equivalent methyl groups. The hydroxyl protons often appear as broad singlets.

-

¹³C NMR: Will show 11 distinct carbon signals (or fewer if there is symmetry), with the aromatic carbons in the 115-158 ppm region and the aliphatic carbons at higher field. The carbon bearing the tertiary alcohol (C-OH) is expected around 70-75 ppm.

Conclusion and Future Directions

The isolation of this compound from natural products is a systematic endeavor that relies on the logical application of extraction and chromatographic principles. The workflow presented here—combining sequential solvent extraction, liquid-liquid partitioning, normal-phase column chromatography, and reversed-phase HPLC—provides a robust and validated pathway to obtaining this compound in high purity. The definitive structural confirmation through MS, IR, and NMR spectroscopy is a non-negotiable final step that ensures the integrity of any subsequent biological or chemical studies. Future work should focus on screening diverse natural sources for this compound and optimizing these isolation protocols for scale-up and potential commercial application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778953, this compound. Available: [Link]

-

Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub- and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae. Food Chemistry, 98(1), 136-148. This is a conceptual link as the specific Springer Nature Experiments page was not a direct paper. The content reflects the principles discussed in such reviews. Available: [Link]

-

Raudone, L., Raudonis, R., Liaudanskas, M., Janulis, V., & Viskelis, P. (2017). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 22(9), 1533. Available: [Link]

-

Natural Chemistry Research Group. (n.d.). General Phenolic Biosynthesis Pathways. University of Oulu. Available: [Link]

-

Filo. (2025). Reaction of (CH3)2CO with LIC≡CH. This source provides analogous spectral data for a molecule with a tertiary alcohol and methyl groups, useful for spectral prediction. Available: [Link]

-

ResearchGate. (2025). NMR and IR Spectroscopy of Phenols. Request PDF. This is an aggregation of various studies discussing the spectroscopy of phenols. Available: [Link]

-

D'Abrosca, B., Fiorentino, A., Izzo, A., & Severino, V. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653. Available: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available: [Link]

-

D'Abrosca, B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry. Available: [Link]

-

Hassall, C. H., & Scott, A. I. (1962). The Biosynthesis of Phenols. Journal of the Chemical Society, 1101-1115. This is a conceptual link to a classic topic; the CORE repository provides access to such foundational papers. Available: [Link]

-

ChemSynthesis. (2025). 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. Provides information on related structures. Available: [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available: [Link]

-

Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352. Available: [Link]

-

Sales, A., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Molecules, 28(6), 2737. Available: [Link]

- Adams, J. T. (1956). U.S. Patent No. 2,744,144. Washington, DC: U.S. Patent and Trademark Office. Purification of phenol.

-

Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200-214. Available: [Link]

-

Jacobo-Velázquez, D. A., & Cisneros-Zevallos, L. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Plant Science, 13, 891825. Available: [Link]

-

McMurry, J. (2018). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry (10th ed.). Cengage Learning. Available: [Link]

-

Papaspyridi, L. M., et al. (2021). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. Applied Sciences, 11(11), 5245. Available: [Link]

- Huls, A. G. (1985). U.S. Patent No. 4,504,364. Washington, DC: U.S. Patent and Trademark Office. Phenol purification.

-

García-Pérez, P., et al. (2022). Extraction of Phenolic Compounds from Populus Salicaceae Bark. Polymers, 14(7), 1374. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 3. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H16O2 | CID 2778953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. General Phenolic Biosynthesis Pathways | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 8. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biosynthesis of 2-(3-Hydroxy-3-methylbutyl)phenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-(3-hydroxy-3-methylbutyl)phenol, a prenylated phenolic compound of interest for its potential biological activities. While a definitive pathway has yet to be elucidated in the literature, this document synthesizes current knowledge on the biosynthesis of related natural products to propose a scientifically grounded and plausible enzymatic route. We will delve into the precursor molecules, key enzymatic transformations, and the underlying biochemical logic. Furthermore, this guide offers detailed, field-proven experimental protocols for the elucidation and characterization of this pathway, empowering researchers to validate and expand upon the proposed model.

Introduction: The Significance of Prenylated Phenols

Phenolic compounds represent a vast and diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. The addition of a prenyl group, a hydrophobic isoprenoid side chain, to a phenolic scaffold can dramatically enhance a molecule's bioactivity and lipophilicity, improving its interaction with biological membranes and protein targets. This compound, with its hydrated prenyl moiety, is an intriguing molecule within this class, suggesting a biosynthetic pathway involving both prenylation and subsequent oxidative modification. Understanding its biosynthesis is crucial for potential biotechnological production and the discovery of novel enzymes for synthetic biology applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid pathway, integrating precursors from two fundamental metabolic routes: the shikimate pathway, which provides the phenolic core, and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, which generates the isoprenoid side chain.

Formation of the Phenolic Precursor via the Shikimate Pathway

The aromatic core of this compound is likely derived from L-phenylalanine or L-tyrosine, primary products of the shikimate pathway.[1][2] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate, a key branch-point intermediate in the synthesis of aromatic amino acids.[1][2] Subsequent enzymatic steps would then likely convert L-phenylalanine or L-tyrosine into a simple phenol, such as phenol itself or a closely related derivative, which would serve as the acceptor molecule for prenylation.

Generation of the Prenyl Donor from the Isoprenoid Pathway

The five-carbon "prenyl" unit is supplied by dimethylallyl pyrophosphate (DMAPP), a product of either the MVA pathway (predominantly in fungi and cytoplasm of plants) or the MEP pathway (in bacteria and plant plastids).[3][4] DMAPP is an activated isoprenoid unit, primed for electrophilic attack on a nucleophilic acceptor molecule.[3]

The Key Prenylation Step: A Role for Phenol Prenyltransferases

The central event in the biosynthesis is the covalent attachment of the dimethylallyl group from DMAPP to the phenol precursor. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (PTs).[5] These enzymes exhibit remarkable diversity and can catalyze C- or O-prenylation on a wide range of phenolic acceptors.[5][6] For the formation of this compound, a C-prenyltransferase would catalyze the formation of a carbon-carbon bond between the phenol ring and the prenyl group, likely at the ortho position to the hydroxyl group, to form 2-(3-methylbut-2-enyl)phenol.

Post-Prenylation Modification: Hydration of the Prenyl Side Chain

The final step in the proposed pathway is the hydration of the double bond in the prenyl side chain of 2-(3-methylbut-2-enyl)phenol to yield the final product, this compound. This transformation is likely catalyzed by a cytochrome P450 monooxygenase.[7][8] These enzymes are known to be involved in a wide array of oxidative modifications in secondary metabolism, including the hydroxylation of carbon-carbon double bonds.[8][9]

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a systematic experimental approach. The following protocols provide a framework for the expression and characterization of the key enzymes and the identification of their products.

Heterologous Expression and Purification of Candidate Prenyltransferase

The successful characterization of a prenyltransferase begins with its production in a recombinant host system, typically E. coli.[10][11]

Step-by-Step Methodology:

-

Gene Identification and Cloning: Identify candidate prenyltransferase genes from organisms known to produce prenylated phenols through genome mining or homology-based searches. Synthesize the codon-optimized gene and clone it into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or high-pressure homogenization.[12] Clarify the lysate by centrifugation. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for Prenyltransferase Activity

The functional activity of the purified prenyltransferase is assessed through in vitro assays.[13][14]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2 (a common cofactor for prenyltransferases), the phenolic precursor (e.g., phenol), and the prenyl donor (DMAPP).[6]

-

Enzyme Reaction: Initiate the reaction by adding the purified prenyltransferase to the reaction mixture. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture to extract the products into the organic phase.

-

Product Analysis: Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC-MS.[15]

Identification and Characterization of Reaction Products

The products of the enzymatic reaction are identified and structurally characterized using a combination of chromatographic and spectroscopic techniques.

Quantitative Data Summary Table:

| Analytical Technique | Purpose | Expected Outcome |

| HPLC-UV/MS | Separation and identification of reaction products. | Detection of a new peak corresponding to the prenylated product with a mass consistent with 2-(3-methylbut-2-enyl)phenol.[16] |

| High-Resolution MS | Accurate mass determination. | Provides the exact elemental composition of the product, confirming its molecular formula. |

| NMR Spectroscopy | Structural elucidation. | 1H and 13C NMR spectra provide detailed information on the chemical structure, including the position of the prenyl group on the aromatic ring.[17][18] |

Characterization of the Cytochrome P450 Monooxygenase

A similar approach of heterologous expression, purification, and in vitro assays can be employed to characterize the putative cytochrome P450 monooxygenase responsible for the hydration of the prenyl side chain. The in vitro assay would utilize 2-(3-methylbut-2-enyl)phenol as the substrate and require a suitable redox partner system for the P450 enzyme.[19][20]

Visualization of Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dimethylallyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression and Purification of Human Cis-prenyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression and Purification of Human Cis-prenyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Substrate-Multiplexed Assessment of Aromatic Prenyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of a multiple prenyltransferase from Tolypocladium inflatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Hydroxy-3-methylbutyl)phenol

Abstract and Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-(3-Hydroxy-3-methylbutyl)phenol (CAS No. 4167-73-1).[1][2] As a substituted phenol, this compound possesses distinct structural features—a phenolic hydroxyl group, an ortho-substituted aliphatic chain, and a tertiary alcohol—that give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in synthetic chemistry, natural product analysis, and drug development for confirming identity, assessing purity, and elucidating metabolic pathways.

This document offers field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification of this molecule. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound has a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[2][3]

The key structural components are:

-

An Aromatic Ring: A benzene ring that is ortho-substituted. This substitution pattern influences the signals of the aromatic protons in ¹H NMR, leading to a complex splitting pattern.

-

A Phenolic Hydroxyl Group (-OH): This group is acidic and its proton is exchangeable. It gives rise to a characteristic broad stretch in the IR spectrum and a variable, often broad, signal in the ¹H NMR spectrum.[4]

-

An Aliphatic Side Chain (-CH₂-CH₂-C(CH₃)₂-OH): This flexible chain contains distinct methylene (CH₂) and methyl (CH₃) groups that produce characteristic signals in the NMR spectra.

-

A Tertiary Alcohol Group (-C(OH)): This functional group is identified by a specific C-O stretch in the IR spectrum and is a key site for fragmentation in mass spectrometry, often leading to the loss of water or a methyl group.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Aromatic Protons (H3, H4, H5, H6): These four protons are chemically non-equivalent due to the ortho-substituent. They are expected to appear in the δ 6.7–7.2 ppm range as a series of complex multiplets. The specific splitting pattern (e.g., doublet of doublets) depends on the coupling constants between adjacent and meta protons.

-

Phenolic Proton (H-O1): This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between δ 4.0–8.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.[4]

-

Benzylic Protons (H7): The two protons on the carbon adjacent to the aromatic ring (C7) are deshielded by the ring current. They are expected to appear as a triplet around δ 2.6–2.8 ppm , coupled to the adjacent C8 protons.

-

Methylene Protons (H8): The two protons on C8 are expected to appear as a triplet around δ 1.7–1.9 ppm , coupled to the benzylic C7 protons.

-

Alcoholic Proton (H-O2): Similar to the phenolic proton, this signal is a broad singlet with a variable chemical shift, typically in the δ 1.5–4.5 ppm range.[4] It often does not show coupling due to rapid exchange.

-

Methyl Protons (H10, H11): The six protons of the two methyl groups are equivalent because of free rotation around the C8-C9 bond. They will appear as a sharp singlet at approximately δ 1.2 ppm .

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the δ 115–156 ppm range. The carbon bearing the phenolic -OH group (C1) will be the most downfield (~154 ppm), while the substituted carbon (C2) will also be downfield (~130 ppm). The other four carbons (C3-C6) will appear between ~116 and 129 ppm.

-

Tertiary Alcohol Carbon (C9): The quaternary carbon attached to the tertiary alcohol oxygen is expected around δ 70–72 ppm .

-

Aliphatic Carbons (C7, C8): The benzylic carbon (C7) will be around δ 29–31 ppm , and the other methylene carbon (C8) will be further upfield at δ 42–44 ppm .

-

Methyl Carbons (C10, C11): The two equivalent methyl carbons will give a single strong signal around δ 28–30 ppm .

Protocol for NMR Data Acquisition

Trustworthy NMR data relies on proper sample preparation and standardized acquisition parameters.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable -OH protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

-

D₂O Shake (Optional): To confirm the identity of the -OH proton signals, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The phenolic and alcoholic -OH peaks will disappear due to proton-deuterium exchange.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Vibrational Modes

The IR spectrum of this compound is dominated by features from its hydroxyl and aromatic moieties.

-

O-H Stretching: A very strong and broad absorption band is expected in the region of 3600–3200 cm⁻¹ .[5] This band is a composite of the phenolic O-H and the tertiary alcohol O-H stretches, broadened significantly by intermolecular hydrogen bonding.[4]

-

C-H Stretching (Aromatic): A medium intensity band appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ) is characteristic of C-H bonds on the aromatic ring.[6]

-

C-H Stretching (Aliphatic): Multiple medium-to-strong bands just below 3000 cm⁻¹ (typically 2970–2850 cm⁻¹ ) correspond to the C-H stretching vibrations of the methylene and methyl groups in the side chain.

-

C=C Stretching (Aromatic): Two or three sharp, medium-intensity peaks in the 1610–1580 cm⁻¹ and 1500–1450 cm⁻¹ regions are indicative of the carbon-carbon double bonds within the aromatic ring.[6]

-

C-O Stretching: Two strong, distinct C-O stretching bands are expected. The phenolic C-O stretch will appear around 1260–1200 cm⁻¹ , while the tertiary alcohol C-O stretch will be found around 1150 cm⁻¹ .[6]

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring data integrity.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecular structure.

Fragmentation Analysis (EI) and Ionization (ESI)

Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways. In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is often the dominant peak.

-

Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z = 180 .

-

Loss of a Methyl Group ([M-15]⁺): A common fragmentation for molecules with tertiary butyl groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation at m/z = 165 .

-

Loss of Water ([M-18]⁺): Dehydration of the tertiary alcohol is a highly favorable process, resulting in a prominent peak at m/z = 162 .[4]

-

Alpha-Cleavage: Cleavage of the C8-C9 bond (alpha to the tertiary alcohol) can generate a fragment corresponding to [C(CH₃)₂OH]⁺ at m/z = 59 .

-

Benzylic Cleavage: Cleavage of the C7-C8 bond can produce a benzyl-type radical, but a more significant fragmentation is the cleavage of the C8-C9 bond with charge retention on the aromatic portion, followed by rearrangement. This often leads to a highly abundant ion at m/z = 107 , corresponding to a hydroxytropylium ion.

-

ESI Analysis: In positive ion mode ESI-MS, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z = 181.12 and the sodium adduct [M+Na]⁺ at m/z = 203.10 .[7]

Caption: Plausible EI mass spectrometry fragmentation pathways for this compound.

Protocol for Mass Spectrometry Analysis

-

Sample Preparation (ESI): Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (ESI): Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50–500) to identify the protonated molecule and common adducts.

-

Sample Preparation (EI): For analysis via a GC-MS system, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Data Acquisition (EI): Inject the sample into the GC. The separated analyte will enter the EI source (standard energy 70 eV) and the resulting mass spectrum is recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying chromophores like the phenol ring.

Electronic Transitions

The benzene ring in the molecule acts as a chromophore.

-

π → π Transitions:* Phenol in a neutral, non-polar solvent (e.g., hexane or ethanol) typically shows two absorption bands. The primary band (E2-band) appears around ~210 nm and a secondary band (B-band) with fine structure appears around ~270-275 nm .

-

Effect of pH: In a basic solution (e.g., by adding NaOH), the phenolic proton is removed to form the phenoxide ion. This increases conjugation and results in a bathochromic (red) shift of the B-band to a longer wavelength, typically around 285-295 nm . This pH-dependent shift is a confirmatory test for a phenolic moiety.

Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Sample Preparation: Prepare a dilute stock solution of the compound. From this, prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Blanking: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.

-

pH Shift Test (Optional): Add a drop of dilute NaOH to the sample cuvette, mix, and re-scan the spectrum to observe the bathochromic shift.

Summary of Spectroscopic Data

The following tables summarize the key predicted spectroscopic data for the unambiguous identification of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| H3, H4, H5, H6 | 6.7 – 7.2 | Multiplets | 115 – 130 |

| H-O1 (Phenolic) | 4.0 – 8.0 | Broad Singlet | N/A |

| H7 (-CH₂-Ar) | 2.6 – 2.8 | Triplet | 29 – 31 |

| H8 (-CH₂-) | 1.7 – 1.9 | Triplet | 42 – 44 |

| H-O2 (Alcoholic) | 1.5 – 4.5 | Broad Singlet | N/A |

| H10, H11 (-CH₃) | ~ 1.2 | Singlet | 28 – 30 |

| C1 (C-OH) | N/A | N/A | ~ 154 |

| C2 (C-Alkyl) | N/A | N/A | ~ 130 |

| C9 (C-OH, Tert.) | N/A | N/A | 70 – 72 |

Table 2: Key IR Absorption Bands and Mass Spectrometry Fragments

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |

|---|---|---|

| IR | 3600 – 3200 | O-H Stretch (Phenol & Alcohol) |

| IR | 3100 – 3000 | Aromatic C-H Stretch |

| IR | 2970 – 2850 | Aliphatic C-H Stretch |

| IR | 1610 – 1450 | Aromatic C=C Stretch |

| IR | ~ 1230 | Phenolic C-O Stretch |

| IR | ~ 1150 | Tertiary Alcohol C-O Stretch |

| MS (EI) | 180 | Molecular Ion (M⁺˙) |

| MS (EI) | 165 | [M - CH₃]⁺ |

| MS (EI) | 162 | [M - H₂O]⁺˙ |

| MS (EI) | 107 | Hydroxytropylium Ion |

| MS (ESI+) | 181 | [M+H]⁺ |

Conclusion

The structural elucidation of this compound is reliably achieved through a correlative approach using multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, while IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Mass spectrometry validates the molecular weight and provides structural insights through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the presence of the phenolic chromophore. Together, these methods provide a robust and self-validating dataset for the definitive characterization of the title compound, meeting the rigorous standards required by research and drug development professionals.

References

-

PubChem. This compound. Available at: [Link]

-

ChemSynthesis. 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. Available at: [Link]

-

PubChemLite. This compound (C11H16O2). Available at: [Link]

-

King's Centre for Visualization in Science. Phenol IR Spectrum. Available at: [Link]

-

National Institutes of Health (NIH). Distribution of Polyphenolic and Isoprenoid Compounds.... Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000290 Phenol. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

NIST WebBook. Phenol, 3-methyl-. Available at: [Link]

-

PubChem. 3-(2-Methylbutyl)phenol. Available at: [Link]

-

ResearchGate. Phenolic compounds showing different chemical structures. Available at: [Link]

-

MDPI. Phytochemical Screening, Phenolic Compounds and Antioxidant Activity.... Available at: [Link]

-

Tech Science Press. Identification of Phenolic Compounds from K. ivorensis.... Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. Available at: [Link]

-

YouTube. Overview of Phenolic Compounds & Their Biosynthesis. Available at: [Link]

-

YouTube. IR spectra of Alcohols & phenols. Available at: [Link]

- Google Patents. Process for the synthesis of ortho-cresol....

Sources

- 1. 4167-73-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 4167-73-1 [chemicalbook.com]

- 3. This compound | C11H16O2 | CID 2778953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Phenol [applets.kcvs.ca]

- 7. PubChemLite - this compound (C11H16O2) [pubchemlite.lcsb.uni.lu]

physical and chemical properties of 2-(3-Hydroxy-3-methylbutyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound featuring a substituted butyl group attached to the aromatic ring. As a member of the prenylated phenol family, it holds potential interest for researchers in medicinal chemistry and drug development. Prenylated phenols are known to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, making them attractive scaffolds for the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, expected spectral characteristics, and potential applications of this compound, serving as a foundational resource for scientific investigation.

Physicochemical Properties

Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 4167-73-1 | PubChem[4] |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[4] |

| Molecular Weight | 180.24 g/mol | PubChem[4] |

| Canonical SMILES | CC(C)(CCC1=CC=CC=C1O)O | PubChem[4] |

| InChI Key | HULLBXYBMZDZKL-UHFFFAOYSA-N | PubChem[4] |

Predicted Physical Properties

| Property | Value | Notes |

| XLogP3 | 2.2 | A measure of lipophilicity.[4] |

| Hydrogen Bond Donors | 2 | From the two hydroxyl groups.[4] |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl groups.[4] |

| Rotatable Bond Count | 3 | Indicating some conformational flexibility.[4] |

| Topological Polar Surface Area | 40.5 Ų | Related to transport properties in biological systems.[4] |

| Storage Temperature | 2-8°C | Recommended for maintaining chemical stability. |

Note: Experimental determination of properties such as melting point, boiling point, and solubility is required for definitive characterization.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with 3-methyl-3-buten-1-ol. This reaction typically yields a mixture of ortho and para substituted products, from which the desired ortho isomer can be separated.

Proposed Synthetic Protocol: Acid-Catalyzed Alkylation

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to improve yield and selectivity.

Materials:

-

Phenol

-

3-methyl-3-buten-1-ol

-

Amberlyst 15 (or other suitable solid acid catalyst)[5]

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Add 3-methyl-3-buten-1-ol (1.2 equivalents) to the solution.

-

Catalyst Addition: Carefully add Amberlyst 15 catalyst (e.g., 10% by weight of phenol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter off the catalyst and wash it with dichloromethane.

-

Extraction: Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the ortho and para isomers.

Diagram of the Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectral Analysis

While experimental spectra for this compound are not widely published, the following are the expected spectral characteristics based on its chemical structure and data for analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H (aromatic) | 6.7 - 7.2 | m | Complex multiplet pattern due to ortho substitution. |

| Ar-OH (phenolic) | 4.5 - 6.0 | br s | Broad singlet, exchangeable with D₂O. |

| -CH₂-Ar | 2.6 - 2.8 | t | Triplet, coupled to the adjacent CH₂. |

| -CH₂-C(OH)(CH₃)₂ | 1.7 - 1.9 | t | Triplet, coupled to the adjacent CH₂. |

| -C(OH)(CH₃)₂ | 1.2 - 1.4 | s | Singlet, integrating to 6 protons. |

| -C(OH)- | ~1.5 - 2.5 | br s | Broad singlet, exchangeable with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-OH (aromatic) | 154 - 158 | Quaternary carbon attached to the phenolic hydroxyl. |

| C-CH₂ (aromatic) | 125 - 130 | Quaternary carbon at the point of alkyl substitution. |

| Ar-C (aromatic) | 115 - 130 | Aromatic carbons. |

| -C(OH)(CH₃)₂ | 70 - 75 | Quaternary carbon of the tertiary alcohol. |

| -CH₂-Ar | 28 - 32 | Methylene carbon attached to the aromatic ring. |

| -CH₂-C(OH)(CH₃)₂ | 42 - 46 | Methylene carbon adjacent to the tertiary alcohol. |

| -C(OH)(CH₃)₂ | 29 - 33 | Methyl carbons of the tertiary alcohol. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (phenolic) | 3200 - 3550 | Broad and strong |

| O-H Stretch (alcoholic) | 3200 - 3550 | Broad and strong |

| C-H Stretch (aromatic) | 3010 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C-O Stretch (phenolic) | 1180 - 1260 | Strong |

| C-O Stretch (alcoholic) | 1000 - 1260 | Strong |

Chemical Reactivity and Stability

-

Stability: this compound is expected to be stable under standard conditions. However, like many phenols, it may be susceptible to oxidation over time, potentially leading to discoloration. Storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is recommended.

-

Reactivity: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl group being an ortho-, para-directing activator. The tertiary alcohol can undergo reactions typical of this functional group, such as dehydration under acidic conditions or conversion to an alkyl halide.

Potential Applications in Drug Development

While specific studies on the pharmacological activity of this compound are limited, the broader class of prenylated phenols has demonstrated significant potential in various therapeutic areas.

-

Antimicrobial Activity: Many prenylated phenols exhibit potent antibacterial and antifungal properties.[1] The lipophilic prenyl chain is thought to enhance interaction with microbial cell membranes, leading to increased efficacy.

-

Antioxidant and Anti-inflammatory Effects: The phenolic moiety is a well-known scavenger of free radicals, and prenylation can modulate this antioxidant activity.[2] Furthermore, some prenylated flavonoids have shown significant anti-inflammatory effects.[3]

-

Cytotoxic and Anticancer Potential: A number of naturally occurring and synthetic prenylated phenols have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

The structure of this compound, with its combination of a phenolic ring and a hydroxylated alkyl chain, presents an interesting scaffold for further chemical modification to explore and optimize these potential biological activities.

Safety and Handling

Based on the GHS classification, this compound should be handled with appropriate safety precautions.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and appropriate respiratory protection.

-

Use in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a compound with potential for further investigation, particularly within the realm of medicinal chemistry. This guide has provided a summary of its known and predicted properties, a plausible synthetic approach, and an overview of the potential biological activities based on its structural class. Further experimental validation of its physical, chemical, and biological properties is necessary to fully elucidate its potential as a lead compound in drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. [Link]

-

Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC. [Link]

-

ResearchGate. Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Synthesis and Biological Activity of Prenylated Phenols. [Link]

-

IS MUNI. Prenylated phenolic compounds - isolation, structural analysis, and biological activity. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Slideshare. Pharmaceutical applications of phenol and their derivatives. [Link]

-

CONICET. Phenol methylation on acid catalysts. [Link]

-

ResearchGate. Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for Phenol. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

-

Taylor & Francis Online. A systematic review on biological activities of prenylated flavonoids. [Link]

-

The Royal Society of Chemistry. Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

-

PMC - PubMed Central. Phytochemistry and pharmacology of natural prenylated flavonoids. [Link]

-

Wikipedia. Phenol. [Link]

-

EPA. Phenol. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

IR Absorption Table. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

-

Propyl and butyl phenols - Evaluation statement. [Link]

-

ResearchGate. Phenol Alkylation with 1-Octene on Solid Acid Catalysts. [Link]

-

MDPI. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. [Link]

- Google Patents.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NIST. Phenol. [Link]

-

Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]

-

Breast Cancer and the Environment Research Program. FACT SHEET on PHENOLS. [Link]

-

ResearchGate. Effect of acid sites on the alkylation reaction of phenol with t-butyl alcohol. [Link]

- Google P

-

PubChem. 3-(2-Methylbutyl)phenol. [Link]

-

ResearchGate. ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

-

Cheméo. Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 4. This compound | C11H16O2 | CID 2778953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Harnessing the Therapeutic Potential of Ortho-Alkylated Phenols: A Guide to Biological Activity and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenolic scaffold is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities. The strategic introduction of alkyl groups, particularly at the ortho positions relative to the hydroxyl moiety, profoundly modulates the molecule's physicochemical properties and therapeutic potential. This guide provides a comprehensive exploration of the biological activities of ortho-alkylated phenols, offering mechanistic insights, structure-activity relationship (SAR) principles, and detailed experimental protocols. We delve into their roles as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents, with a focus on providing actionable knowledge for researchers and drug development professionals.

The Core Principle: How Ortho-Alkylation Dictates Function

A phenol's biological activity is intrinsically linked to its hydroxyl (-OH) group, specifically its ability to donate a hydrogen atom or electron to neutralize reactive species.[1][2] The introduction of alkyl substituents at one or both ortho positions (carbons 2 and 6) introduces significant steric and electronic effects that fine-tune this reactivity.

Causality of Ortho-Alkylation:

-

Steric Hindrance: Bulky alkyl groups physically shield the hydroxyl group. This steric hindrance is a critical design element. It stabilizes the resulting phenoxy radical formed after hydrogen donation, preventing it from participating in unwanted secondary reactions and enhancing its primary antioxidant function.[3] This is the principle behind highly effective antioxidants like Butylated Hydroxytoluene (BHT).

-

Increased Lipophilicity: The addition of nonpolar alkyl chains increases the molecule's overall lipophilicity (fat-solubility). This is a key pharmacokinetic consideration, as it enhances the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can improve bioavailability and access to intracellular targets.[4][5]

-

Electronic Effects: Alkyl groups are weakly electron-donating. This electronic push towards the aromatic ring can influence the O-H bond dissociation enthalpy, making it easier for the phenol to act as a radical scavenger.[6][7]

The interplay of these factors is paramount. For instance, the anesthetic propofol (2,6-diisopropylphenol) was selected after extensive SAR studies of various ortho-alkylated phenols, demonstrating a perfect balance of lipophilicity for central nervous system penetration and potentiation of GABAA receptor activity.[8]

Caption: Logical relationship of ortho-alkylation effects on phenol properties.

Potent Antioxidant Activity: The Primary Therapeutic Role

The most prominent activity of ortho-alkylated phenols is their capacity to scavenge free radicals, mitigating the oxidative stress implicated in numerous chronic diseases.[9][10]

Mechanism of Action

Ortho-alkylated phenols primarily act as chain-breaking antioxidants. They donate the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals (like peroxyl radicals), thus terminating the damaging chain reaction of lipid peroxidation. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to propagate the radical chain.[2][3]

Computational studies suggest that in polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is preferred, while Hydrogen Atom Transfer (HAT) is more favorable in nonpolar environments.[6] The presence of electron-donating groups, such as methoxy groups in the ortho position, can further enhance this antioxidant activity.[3][6]

Key Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to screen for radical scavenging activity. It utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades to yellow.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the ortho-alkylated phenol test compound in methanol or ethanol. Prepare a 0.1 mM working solution of DPPH in the same solvent. Prepare a series of dilutions of the test compound.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH working solution to each well.

-

Controls: Include a blank control (100 µL solvent + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Properties: From Proliferation to Apoptosis

Phenolic compounds are widely investigated for their anticancer potential, and ortho-alkylated derivatives are no exception.[10][11] Their increased lipophilicity can facilitate entry into cancer cells, where they can exert cytotoxic and anti-proliferative effects.

Mechanisms of Anticancer Action

Ortho-alkylated phenols employ a multi-pronged attack on cancer cells:

-

Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death (apoptosis). For example, some have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to loss of mitochondrial membrane potential.[12]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G0/G1 phase).[11]

-

Anti-proliferative Effects: Studies have demonstrated dose-dependent inhibition of cancer cell growth across various cell lines.[13][14][15] The length of the alkyl chain can be a critical factor, with longer chains sometimes correlating with increased anti-proliferative activity.[14]

Quantitative Data on Anticancer Activity

The efficacy of phenolic compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Gallic Acid (GA) | SW620 (Colorectal) | 11.83 ± 1.54 | [11] |

| Gallic Acid (GA) | HeLa (Cervical) | 4.18 ± 0.45 µg/mL | [11] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Bel7402 (Hepatoma) | 8.7 µg/mL | [16] |

| Octylaminophenol | DU-145 (Prostate) | Potent Activity | [14] |

| Isoflavonoid (Genistein) | CEM/ADR5000 (Leukemia) | 5.91 | [12] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the ortho-alkylated phenol. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Effects

Ortho-alkylated phenols exhibit broad-spectrum antimicrobial properties against various bacteria and fungi.[17][18] Their lipophilic nature facilitates interaction with and disruption of the bacterial cell membrane's lipid bilayer. This increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[4][19]

Structure-activity studies have shown that modifications, such as the introduction of an allyl group at the ortho position (e.g., ortho-eugenol), can enhance bactericidal activity against planktonic cells of pathogens like S. epidermidis and P. aeruginosa.[7][17] However, it is crucial to note that these same modifications may decrease potency against bacteria in a biofilm state, underscoring the importance of using appropriate assays when the end target is a biofilm.[17]

Anti-inflammatory Potential

The antioxidant properties of phenolic compounds are closely linked to their anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[1][10] Ortho-alkylated phenols can modulate various inflammatory pathways. Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases, or the modulation of transcription factors such as NF-κB, which governs the expression of numerous inflammatory mediators.

Synthesis and Drug Development Considerations

The therapeutic promise of ortho-alkylated phenols is contingent on their efficient synthesis and favorable pharmacokinetic profiles.

Synthetic Methodologies

Selective ortho-alkylation is a key synthetic challenge, as alkylation can also occur at the para position. Several catalytic methods have been developed to achieve high ortho-selectivity:

-

Friedel-Crafts Alkylation: This classic method can be directed to the ortho position using specific catalysts.[20][21]

-

Aluminum Phenoxide Catalysis: Using an aluminum phenoxide catalyst, formed in situ from the starting phenol, provides excellent regioselectivity for the ortho position. This is attributed to the formation of a six-membered intermediate that directs the olefin electrophile to the adjacent position.[22]

-

Metal-Catalyzed Reactions: Rhenium and other metal complexes have been shown to effectively catalyze the ortho-alkylation of phenols with alkenes, often with high mono-alkylation selectivity.[20]

Pharmacokinetics and Bioavailability

While increased lipophilicity from ortho-alkylation can improve membrane permeability, the overall bioavailability of phenolic compounds remains a significant challenge in drug development.[23][24] Factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid excretion can limit systemic exposure.[23][24] Strategies to overcome these hurdles include the development of prodrugs (e.g., fospropofol) and advanced drug delivery systems.[8]

Conclusion and Future Directions

Ortho-alkylated phenols represent a versatile and potent class of bioactive molecules. The strategic placement of alkyl groups provides a powerful tool to modulate their antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. For drug development professionals, the steric and electronic effects of ortho-alkylation offer a clear path to optimizing both pharmacodynamic and pharmacokinetic properties. Future research should focus on elucidating more detailed mechanisms of action, exploring synergistic combinations with other therapeutic agents, and developing innovative formulation strategies to enhance the bioavailability and clinical translation of these promising compounds.

References

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.). National Institutes of Health.

- Phenol - Wikipedia. (n.d.). Wikipedia.

- US3032595A - Ortho-alkylation of phenols - Google Patents. (n.d.). Google Patents.

- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). MDPI.

- Future Antimicrobials: Natural and Functionalized Phenolics. (2021). MDPI.

- Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. (n.d.). ResearchGate.

- Propofol - Wikipedia. (n.d.). Wikipedia.

- Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. (2021). MDPI.

- The ortho-Alkylation of Phenols1 | The Journal of Organic Chemistry. (n.d.). ACS Publications.

- Journal of the American Chemical Society. (n.d.). ACS Publications.

- Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022). ResearchGate.

- Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.⁷⁹. (2025). ResearchGate.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.

- Biological activity of phenolic lipids. (n.d.). PubMed.

- Structural features of alkylphenolic chemicals associated with estrogenic activity. (1997). PubMed.

- Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. (2025). Semantic Scholar.

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC. (2022). National Institutes of Health.

- Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses.

- Antioxidant and in vitro anticancer activities of phenolics isolated from sugar beet molasses. (2015). BMC Complementary and Alternative Medicine.

- Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC. (2022). National Institutes of Health.

- The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2024). MDPI.

- Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.). (2023). Frontiers.

- Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC. (2022). National Institutes of Health.

- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | Catalysis | ChemRxiv | Cambridge Open Engage. (2023). Cambridge Open Engage.

- Improving the oral bioavailability of beneficial polyphenols through designed synergies. (n.d.). Cambridge University Press.

- Antimicrobial activity of individual phenolic compounds, some examples. (n.d.). ResearchGate.

- Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains. (2005). PubMed.

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2018). MDPI.

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). ResearchGate.

- Bioavailability of phenolic compounds: a major challenge for drug development? (2025). ResearchGate.

- Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. (2021). International Journal of Veterinary and Animal Research.

- Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed.

- Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. (2020). PubMed Central.

- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023). National Institutes of Health.

- Application Notes and Protocols: Ortho-Alkylation of Phenols Using Aluminum Phenoxide. (2025). Benchchem.

- Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2026). American Chemical Society.

- Anticancer Activity of Phenolic Antioxidants against Breast Cancer Cells and a Spontaneous Mammary Tumor. (n.d.). Indian Journal of Pharmaceutical Sciences.

- MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). International Journal of Advanced Biochemistry Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propofol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and in vitro anticancer activities of phenolics isolated from sugar beet molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. orgsyn.org [orgsyn.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 2-(3-Hydroxy-3-methylbutyl)phenol: A Technical Guide for Preclinical Assessment

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel phenolic compound, 2-(3-Hydroxy-3-methylbutyl)phenol. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-tiered, integrated testing strategy encompassing in silico predictive modeling and robust in vitro assays. The causality behind each experimental choice is detailed, emphasizing a self-validating system for early-stage risk assessment. By synthesizing computational toxicology with established cell-based cytotoxicity and genotoxicity protocols, this guide offers a scientifically rigorous and resource-conscious approach to characterizing the initial safety profile of this compound, a critical step in the drug discovery and development pipeline.

Introduction: The Imperative for Early-Stage Toxicity Assessment

This compound is a substituted phenol with potential applications in various fields, including pharmaceuticals and industrial chemicals. Its chemical structure, featuring a hydroxyl group attached to a benzene ring and an alkyl chain with a tertiary alcohol, suggests possible biological activity. The PubChem database provides its fundamental chemical and physical properties[1]. However, like many novel molecules, a significant data gap exists regarding its toxicological profile.